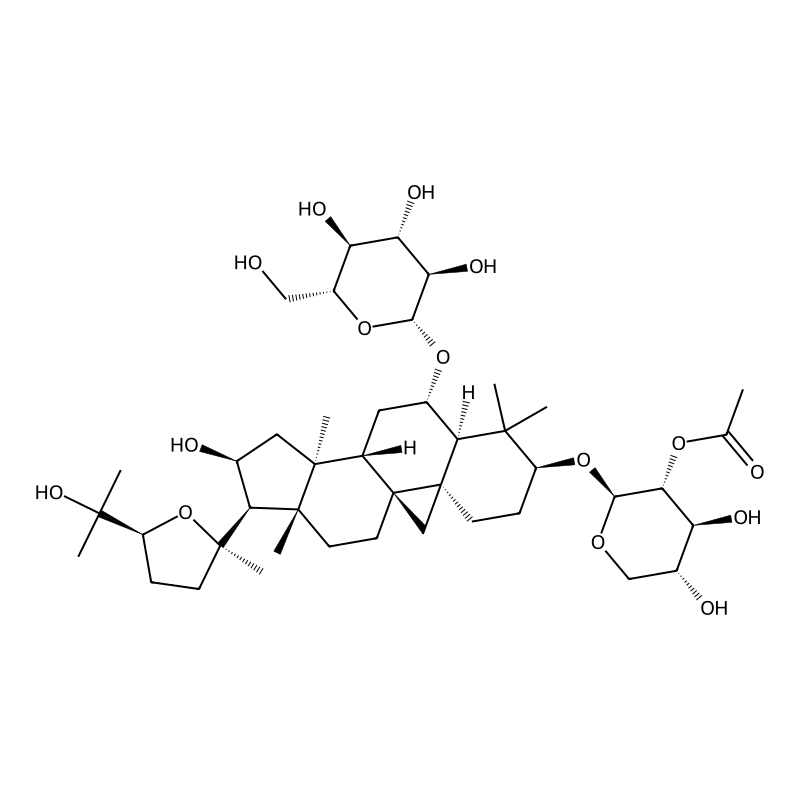

Astragaloside II

Content Navigation

Researchers requiring precise quantification of acetylated Astragalus saponins face batch inconsistencies from crude extracts and inadequate surrogates. Astragaloside II (CAS 84676-89-1) resolves this as a mono-acetylated reference standard with defined 2'-O-acetyl modification, enabling accurate HPLC/LC-MS profiling and reliable conversion to Astragaloside IV.

- Specifically activates CD45 tyrosine phosphatase (effective for T-cell signaling)

- Potent P-glycoprotein inhibitor for multidrug resistance reversal

- High-purity analytical marker for Radix Astragali QC

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Astragaloside II has been reported in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.

a potent multidrug resistance (MDR) reversal agent from Astragalus; structure in first source

Synonyms

Purity

Package Size

Astragaloside II (CAS: 84676-89-1) is a naturally occurring, mono-acetylated cycloartane-type triterpene glycoside isolated from Astragalus membranaceus. As a highly characterized analytical standard, it is primarily utilized in pharmacological research and the quality control of botanical extracts [1]. Unlike the fully deacetylated benchmark Astragaloside IV, Astragaloside II possesses a specific 2'-O-acetyl group on its xylose moiety, which fundamentally alters its lipophilicity, membrane permeability, and binding affinity. In procurement contexts, it is highly valued as a specific marker for Radix Astragali standardization, a direct precursor for Astragaloside IV enrichment via alkaline hydrolysis, and a potent reference compound for CD45 phosphatase activation and P-glycoprotein (P-gp) mediated multidrug resistance (MDR) reversal assays [2].

Research Fit

References

- [1] Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage. Molecules, 2018.

- [2] Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity. Acta Pharmacologica Sinica, 2013.

Substituting Astragaloside II with the more common Astragaloside IV or crude Astragalus saponin mixtures compromises both analytical precision and assay-specific performance. Because Astragaloside IV lacks the acetyl group, it exhibits significantly lower lipophilicity and poor intestinal permeability, making it an inadequate surrogate in pharmacokinetic or transcellular transport models where the lipophilic profile of Astragaloside II is required [1]. Furthermore, for industrial extraction and synthesis workflows, generic saponin mixtures cannot substitute for pure Astragaloside II, as the exact quantification of this mono-acetylated precursor is required to calculate and optimize the total yield of Astragaloside IV generated through controlled alkaline hydrolysis[2]. In targeted immunomodulation assays, Astragaloside II also demonstrates superior, non-interchangeable efficacy in CD45-mediated LCK dephosphorylation compared to its analogs [3].

Substitution Risk

References

- [1] Significance of Astragaloside IV from the Roots of Astragalus mongholicus as an Acetylcholinesterase Inhibitor—From the Computational and Biomimetic Analyses to the In Vitro and In Vivo Studies of Safety. Int J Mol Sci, 2023.

- [2] Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage. Molecules, 2018.

- [3] Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity. Acta Pharmacologica Sinica, 2013.

Enhanced Lipophilicity and Membrane Permeability via Mono-Acetylation

The presence of an acetyl group on Astragaloside II significantly enhances its lipophilicity compared to the highly polar Astragaloside IV. Chromatographic and in silico partitioning studies demonstrate that the affinity for lipid bilayers and the n-octanol/water partition coefficient (logPow) follow the strict order of Astragaloside I > Astragaloside II > Astragaloside III ≈ Astragaloside IV [1]. This increased lipophilicity translates to more rapid absorption and a higher extraction volume for Astragaloside II compared to Astragaloside IV, which suffers from poor absolute oral bioavailability (approximately 7.4%) due to its high polarity and reliance on paracellular transport.

| Evidence Dimension | Lipophilicity (logPow) and membrane affinity order |

| Target Compound Data | Astragaloside II (Intermediate-high lipophilicity, rapid absorption) |

| Comparator Or Baseline | Astragaloside IV (Low lipophilicity, poor permeability, 7.4% bioavailability) |

| Quantified Difference | LogPow order: Astragaloside I > Astragaloside II > Astragaloside III ≈ Astragaloside IV |

| Conditions | Chromatographic partitioning and pharmacokinetic absorption models |

Buyers formulating oral or transdermal delivery systems must select Astragaloside II over Astragaloside IV to overcome severe permeability limitations associated with the deacetylated benchmark.

Astragaloside IV: 0% body weight loss

Quantitative Conversion to Astragaloside IV via Alkaline Hydrolysis

In industrial and analytical extraction workflows, Astragaloside II serves as a critical, quantifiable precursor to Astragaloside IV. Under alkaline conditions (e.g., 24% ammonia solvent at 25 °C), the acetyl group of Astragaloside II is completely hydrolyzed, converting it entirely into Astragaloside IV. Studies optimizing the extraction of Radix Astragali show that the final yield of Astragaloside IV after alkaline washing is directly proportional to the combined initial concentrations of Astragalosides I and II[1].

| Evidence Dimension | Conversion rate to Astragaloside IV |

| Target Compound Data | Astragaloside II (Quantitatively transformed into AS-IV) |

| Comparator Or Baseline | Baseline extraction without alkaline hydrolysis (Low AS-IV yield) |

| Quantified Difference | Complete hydrolysis of AS-I and AS-II increases total AS-IV yield (reaching up to 2.62 mg/g in optimized protocols) |

| Conditions | 24% ammonia extraction solvent, 25 °C |

Procurement for botanical processing or synthesis requires pure Astragaloside II as a reference standard to accurately calculate conversion efficiency and maximize the yield of the pharmacopeial marker Astragaloside IV.

Superior Activation of CD45 Protein Tyrosine Phosphatase

Among the primary Astragalus saponins, Astragaloside II is identified as the most potent activator of CD45 protein tyrosine phosphatase in vitro. In comparative assays measuring CD45-mediated pNPP/OMFP hydrolysis and subsequent LCK (Tyr505) dephosphorylation, Astragaloside II significantly outperformed Astragalosides I, III, and IV. This specific activation initiates the T-cell activation cascade, leading to enhanced T-lymphocyte proliferation and increased production of IL-2 and IFN-γ upon ConA or anti-CD3 stimulation[1].

| Evidence Dimension | CD45-mediated LCK (Tyr505) dephosphorylation and T-cell activation |

| Target Compound Data | Astragaloside II (Identified as the most promising CD45 activator) |

| Comparator Or Baseline | Astragaloside IV and other analogs (Lower relative CD45 activation) |

| Quantified Difference | AS-II provides the highest enhancement of CD45-mediated hydrolysis and T-cell proliferation among tested saponins |

| Conditions | In vitro CD45 phosphatase assay and anti-CD3-stimulated splenocytes |

Researchers developing targeted immunomodulators must select Astragaloside II over the standard Astragaloside IV to achieve maximal, specific activation of the CD45/LCK signaling pathway.

Potent Reversal of P-glycoprotein-Mediated Multidrug Resistance

Astragaloside II is a highly effective chemosensitizer that reverses multidrug resistance (MDR) in cancer models by inhibiting the efflux function of P-glycoprotein (P-gp). In 5-fluorouracil-resistant human hepatic cancer cells (Bel-7402/FU) and MDR KB-vin cells, Astragaloside II suppresses ATPase activity, downregulates P-gp and MDR1 gene expression, and non-competitively interacts with P-gp substrates. This mechanism significantly increases the intracellular accumulation of chemotherapeutics like rhodamine 123 and doxorubicin, restoring cytotoxicity [1].

| Evidence Dimension | P-gp efflux inhibition and MDR reversal |

| Target Compound Data | Astragaloside II (Strong suppression of ATPase activity and MDR1 expression) |

| Comparator Or Baseline | Untreated MDR baseline (High P-gp efflux, low drug accumulation) |

| Quantified Difference | Significant increase in intracellular drug accumulation and restoration of 5-fluorouracil/paclitaxel cytotoxicity |

| Conditions | Bel-7402/FU and KB-vin multidrug-resistant cell lines |

For laboratories screening natural product chemosensitizers, Astragaloside II provides a validated, low-toxicity reference compound for P-gp efflux inhibition assays.

Analytical Standard for Botanical Quality Control

Used as a critical reference marker alongside Astragaloside IV in HPLC/LC-MS workflows to quantify the exact saponin profile and acetylation state of Radix Astragali extracts [1].

Precursor in Saponin Synthesis and Enrichment

Utilized as a starting material or process marker in alkaline hydrolysis workflows designed to quantitatively convert acetylated saponins into high-purity Astragaloside IV [1].

Reference Compound for Immunomodulation Assays

Procured for in vitro and in vivo studies targeting T-cell activation, specifically serving as a positive control for CD45 protein tyrosine phosphatase activation and LCK dephosphorylation [2].

Chemosensitizer in Multidrug Resistance (MDR) Models

Employed in pharmacological screening as a P-glycoprotein (P-gp) inhibitor to study the reversal of chemoresistance and the enhancement of intracellular chemotherapeutic accumulation [3].

Application Fit Matrix

References

- [1] Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage. Molecules, 2018.

- [2] Astragaloside II triggers T cell activation through regulation of CD45 protein tyrosine phosphatase activity. Acta Pharmacologica Sinica, 2013.

- [3] Natural triterpenoid glycosides, astragaloside II and astragaloside IV resensitize multidrug-resistant cancer via interfering ATPase activity and inducing apoptosis in vitro and in vivo. Journal of Drug Targeting, 2020.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types